3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-3-11-7-5(9)1-2-10-6(4)7/h1-3,11H,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPWGNMIRLETOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401274206 | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-28-8 | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 1h Pyrrolo 3,2 B Pyridin 7 Amine and Its Core Derivatives
Strategies for Constructing the Pyrrolo[3,2-b]pyridine Ring System
The formation of the fused pyrrolo[3,2-b]pyridine ring system, also known as 4-azaindole, is a critical step that can be achieved through various synthetic routes. These methods often involve the cyclization of appropriately substituted pyridine (B92270) precursors.
Cyclization Reactions: Base-Mediated and Acid-Catalyzed Approaches
Classical and modified cyclization reactions remain a cornerstone for the synthesis of the pyrrolopyridine core. These reactions can be broadly categorized into base-mediated and acid-catalyzed methods, each with its own set of advantages and substrate scope.
Base-Mediated Cyclization:
The Madelung synthesis is a well-established method for producing indoles and their aza-analogs through the intramolecular cyclization of N-phenylamides using a strong base at elevated temperatures. wikipedia.org This reaction is particularly useful for the preparation of 2-alkinylindoles, which are not readily accessible through electrophilic aromatic substitution. wikipedia.org The process begins with the deprotonation of both the amide nitrogen and the benzylic position of the ortho-substituent by a strong base. The resulting carbanion then attacks the amide carbonyl, leading to the formation of the pyrrole (B145914) ring. wikipedia.org
A notable modification is the Lorenz synthesis , which has been successfully applied to the preparation of 7-azaindoles. This approach utilizes sodium anilide as the base, starting from an amidine precursor. For instance, the cyclization of an amidine, prepared from 2-amino-3-picoline, can yield the 7-azaindole (B17877) scaffold. tugraz.at
Table 1: Examples of Base-Mediated Cyclization for Azaindole Synthesis
| Starting Material Precursor | Base | Temperature | Product | Reference |
| N-benzoyl-o-toluidine | Sodium ethoxide | High Temperature | 2-Phenylindole | wikipedia.org |
| Amidine from 2-amino-3-picoline | Sodium N-methylanilide | ~200 °C | 7-Azaindole | tugraz.at |
Acid-Catalyzed Cyclization:
Acid-catalyzed cyclization provides an alternative route to the pyrrolo[3,2-b]pyridine core. A common strategy involves the Sonogashira coupling of a 3-halo-2-aminopyridine with a terminal alkyne, followed by an acid-catalyzed intramolecular cyclization of the resulting 3-alkynyl-2-aminopyridine. nih.gov Various acids, including trifluoroacetic acid (TFA) in combination with trifluoroacetic anhydride (B1165640) (TFAA), have been effectively used to promote this ring closure. nih.gov This methodology has been employed to synthesize a range of 2- and 5-substituted 7-azaindoles. nih.gov
Cascade and Multicomponent Reactions in Pyrrolopyridine Synthesis
Cascade and multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic systems like pyrrolopyridines in a single synthetic operation. These reactions minimize waste and reduce the need for purification of intermediates. While numerous MCRs exist for various pyrrolopyridine isomers, their application to the specific pyrrolo[3,2-b]pyridine skeleton is an area of ongoing research. For instance, a novel three-component reaction has been developed for the synthesis of pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives from phenylglyoxal, a β-ketoamide, and a 5-aminopyrazole using acetic acid as a solvent under microwave irradiation. nih.gov
Transition-Metal Catalyzed Annulation Techniques
Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of heterocyclic compounds. Annulation reactions catalyzed by these metals provide powerful tools for the construction of the pyrrolo[3,2-b]pyridine ring system.
The Hegedus-Mori-Heck reaction , an intramolecular Heck reaction, is a satisfactory method for preparing 2,3-substituted 4-, 5-, 6-, and 7-azaindoles. tugraz.at This reaction typically involves the palladium-catalyzed cyclization of an appropriate vinyl or aryl halide onto a tethered alkene.
Furthermore, palladium-catalyzed C-H arylation can be employed in a sequential or tandem manner to create polycyclic 7-azaindoles through intramolecular cyclization. nih.gov These methods often start with appropriately substituted and functionalized pyridine precursors that undergo intramolecular annulation to form the fused pyrrole ring.
Alternative Pyrrole-Pyridine Ring Formation Routes
Beyond traditional cyclization and modern catalytic methods, other synthetic strategies have been adapted for the construction of the azaindole framework.
The Leimgruber-Batcho indole (B1671886) synthesis is a versatile two-step method that produces indoles from o-nitrotoluenes and has been successfully extended to the synthesis of azaindoles. wikipedia.orgrsc.org The first step involves the formation of an enamine from an o-nitrotoluene derivative using N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and often an amine like pyrrolidine. wikipedia.org The second step is a reductive cyclization of the enamine to form the indole ring. wikipedia.org Various reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.org This method is advantageous as many ortho-nitrotoluene precursors are commercially available or readily synthesized. wikipedia.org Microwave acceleration has been shown to enhance the efficiency of the Leimgruber-Batcho reaction for preparing azaindoles. rsc.org
Regioselective Functionalization: Bromination at Position 3
Once the 1H-pyrrolo[3,2-b]pyridine-7-amine core is synthesized, the next critical step is the regioselective introduction of a bromine atom at the C-3 position of the pyrrole ring. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution.
Direct Halogenation Methodologies
Direct halogenation using an electrophilic bromine source is the most straightforward approach for the C-3 bromination of the pyrrolopyridine scaffold. The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity.
N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of electron-rich aromatic compounds, including heterocycles like phenols and anilines. sigmaaldrich.com Its use as a substitute for molecular bromine (Br₂) is advantageous as it provides a low, steady concentration of Br₂, which can help to avoid side reactions like polybromination. nih.gov The regioselectivity of NBS bromination on activated pyridines is influenced by the position and nature of the substituents on the pyridine ring. researchgate.net For pyrrolo[1,2-a]quinoxalines, a related heterocyclic system, tetrabutylammonium (B224687) tribromide (TBATB) has been used for highly selective C3-bromination. sigmaaldrich.com
In a closely related 7-azaindole system, iodination has been successfully achieved at the 3-position using N-iodosuccinimide (NIS), indicating that the C-3 position is activated for electrophilic halogenation. The reaction of a 5-bromo-7-azaindole (B68098) with NIS in acetonitrile (B52724) at 50 °C yielded the 3-iodo-5-bromo-7-azaindole derivative. wikipedia.org This precedent strongly suggests that N-bromosuccinimide would similarly effect regioselective bromination at the C-3 position of 1H-pyrrolo[3,2-b]pyridin-7-amine.
Table 2: Examples of Reagents for Electrophilic Halogenation of Azaindoles and Related Heterocycles
| Substrate | Reagent | Position of Halogenation | Reference |
| 5-Bromo-7-azaindole | N-Iodosuccinimide (NIS) | C-3 | wikipedia.org |
| Pyrrolo[1,2-a]quinoxaline | Tetrabutylammonium tribromide (TBATB) | C-3 | sigmaaldrich.com |
| Activated Pyridines | N-Bromosuccinimide (NBS) | Varies with substituent | researchgate.net |
| Electron-rich aromatics | N-Bromosuccinimide (NBS) | Varies with substrate | sigmaaldrich.com |
Bromine Introduction via Precursor Derivatization
The introduction of a bromine atom at the C3 position of the 1H-pyrrolo[3,2-b]pyridine core is a critical step in the synthesis of the target compound. This is typically achieved through electrophilic halogenation of a pre-formed pyrrolopyridine precursor. The pyrrole ring of the 7-azaindole system is electron-rich and susceptible to electrophilic substitution, with a pronounced preference for the C3 position. rsc.org
Common brominating agents for this transformation include N-Bromosuccinimide (NBS). The reaction is generally performed in an inert solvent, such as acetonitrile, and may be conducted at temperatures ranging from ambient to slightly elevated to facilitate the reaction. nih.gov For instance, in the synthesis of related 3-halo-7-azaindole derivatives, N-iodosuccinimide (NIS) has been successfully used to install an iodine atom at the C3 position, a process that is mechanistically analogous to bromination with NBS. nih.gov The derivatization often includes protecting the pyrrole nitrogen, for example as a tosyl amide, to prevent side reactions and improve solubility and reactivity, although direct bromination of the unprotected heterocycle is also feasible. rsc.orgnih.gov
Regioselective Functionalization: Amination at Position 7
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAAr) offers a direct route to amination. In the pyrrolo[3,2-b]pyridine system, the C7 position is ortho to the pyridine nitrogen, which activates it toward nucleophilic attack by electron-withdrawing resonance effects. youtube.com For an SNAAr reaction to proceed, a good leaving group, typically a halide like chlorine or fluorine, must be present at the C7 position.
The reaction involves the attack of a nucleophile, such as ammonia, an amine, or a protected amine equivalent, on the electron-deficient C7 carbon. youtube.com This addition step temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy intermediate known as a Meisenheimer complex. youtube.comyoutube.com The subsequent departure of the leaving group restores aromaticity and yields the 7-amino substituted product. While direct displacement of a halide at the C7 position of a pyrrolopyridine by an amine can be challenging, related transformations on isomeric scaffolds have been reported. For example, the fusion of 4-chloropyrrolo[2,3-b]pyridine with a substituted aniline (B41778) has been shown to proceed via a ring rearrangement mechanism initiated by nucleophilic attack, ultimately forming an aminopyrrolo[3,2-c]pyridine derivative. nih.gov
Transition-Metal Catalyzed Amination (e.g., Buchwald-Hartwig)
The Buchwald-Hartwig amination has become one of the most powerful and versatile methods for forming carbon-nitrogen bonds, particularly with aryl and heteroaryl halides. wikipedia.org This palladium-catalyzed cross-coupling reaction is highly effective for the amination of halo-pyrrolopyridines, including at positions that are less reactive towards traditional SNAAr. researchgate.net It allows for the coupling of a 7-halo-3-bromo-1H-pyrrolo[3,2-b]pyridine precursor with a wide array of primary and secondary amines under relatively mild conditions. researchgate.netnih.gov
The success of the Buchwald-Hartwig amination relies on the careful selection of a palladium catalyst and a supporting phosphine (B1218219) ligand. wikipedia.org Modern catalyst systems, often employing sterically hindered and electron-rich ligands, have been developed to improve reaction rates, yields, and functional group tolerance. researchgate.netnih.gov For the amination of related halo-7-azaindoles (pyrrolo[2,3-b]pyridines), ligands such as RuPhos and BINAP have proven effective. researchgate.netchemspider.com The reaction typically requires a base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), and is conducted in an aprotic solvent like toluene, dioxane, or THF. nih.govchemspider.com
Table 1: Examples of Buchwald-Hartwig Amination Conditions for Pyridine and Azaindole Scaffolds
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | Toluene | 80 | 60 | chemspider.com |
| 4-Chloro-7-azaindole | N-benzylmethylamine | RuPhos Pd G2 / RuPhos | - | - | - | 33 | nih.gov |
| 3-(5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)benzonitrile | Various Amines | RuPhos Pd G1 / RuPhos | LiHMDS | THF | - | - | nih.gov |
| 4-Halo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | - | Xylene | 160 | - | nih.gov |
Reduction of Nitro or Cyano Precursors to Amine
An alternative, indirect strategy for introducing the 7-amino group involves the chemical reduction of a precursor functional group, such as a nitro or cyano group, at the C7 position. This approach requires the initial synthesis of a 7-nitro- or 7-cyano-3-bromo-1H-pyrrolo[3,2-b]pyridine intermediate.
The reduction of an aromatic nitro group to a primary amine is a classic and reliable transformation in organic synthesis. A variety of reducing agents can accomplish this, with common choices including metal catalysts like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or ammonium (B1175870) formate), or metal salts such as stannous chloride (SnCl₂) or iron (Fe) in acidic media. nih.gov For instance, the reduction of a nitro group on the related pyrrolo[3,2-c]pyridine scaffold has been effectively achieved using stannous chloride in refluxing ethanol, leading to the desired amine in good yield. nih.gov This method is generally high-yielding and tolerant of many other functional groups, although care must be taken to avoid reduction of the bromo-substituent, depending on the conditions employed.
Stereoselective Synthesis of Chiral Pyrrolo[3,2-b]pyridine Analogues
The development of chiral analogues of the pyrrolo[3,2-b]pyridine scaffold is of significant interest for probing biological interactions. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing enantiomerically enriched or pure compounds.
Organocatalytic Asymmetric Approaches
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, utilizing small, chiral organic molecules to catalyze stereoselective reactions. acs.orgrsc.org This approach avoids the use of metal catalysts and often proceeds under mild conditions. For the synthesis of chiral heterocyclic structures related to pyrrolopyridines, several organocatalytic strategies are applicable.
These methods can involve the activation of substrates through the formation of chiral intermediates like enamines or iminiums. nih.gov For example, chiral primary or secondary amines can catalyze asymmetric Michael additions or domino reactions to construct chiral rings. nih.gov Chiral Brønsted acids, such as phosphoric acids, or Brønsted bases can also be employed to control the stereochemical outcome of a reaction. nih.gov While specific examples for the 1H-pyrrolo[3,2-b]pyridine skeleton are not prevalent, the principles have been demonstrated on related scaffolds. N-Heterocyclic Carbene (NHC) catalysts have been used for the atroposelective synthesis of pyrrolo[3,4-b]pyridines, creating stable C-N axial chirality. acs.org Similarly, organocatalytic [4+2] cycloannulations have been developed for the asymmetric synthesis of tetrahydroquinolines, which share structural features with hydrogenated pyrrolopyridines. acs.org These methodologies provide a blueprint for how asymmetric centers could be installed on the pyrrolo[3,2-b]pyridine core or in adjacent rings.
Table 2: Examples of Organocatalytic Asymmetric Synthesis on Related Heterocyclic Scaffolds
| Reaction Type | Scaffold | Catalyst Type | Key Transformation | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Atroposelective Synthesis | Pyrrolo[3,4-b]pyridines | N-Heterocyclic Carbene | [3+3] Cycloaddition | 96-99% ee | acs.org |
| Michael Addition | 3-Pyrrolyl-oxindoles | Thiourea-Amine | Michael addition of nitroalkenes | High dr and ee | rsc.org |
| Domino Reaction | Tetrahydroquinolines | Primary Amine-Thiourea | aza-Michael-Henry Domino | up to 90% ee | nih.gov |
| [4+2] Cycloannulation | Tetrahydroquinolines | Chiral Phosphoric Acid | Cycloaddition of p-QMs | High dr and ee | acs.org |
Phase-Transfer Catalysis in Stereocontrol
Phase-transfer catalysis (PTC) has emerged as a powerful tool for achieving stereocontrol in the synthesis of complex molecules. In the context of pyrrolo[3,2-b]pyridine derivatives, PTC can be employed to facilitate asymmetric transformations, leading to the selective formation of one enantiomer over the other.
A notable example of this approach is the asymmetric synthesis of 3-phenyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carbonitriles. thieme-connect.comthieme-connect.com In this method, chiral phase-transfer catalysts derived from tert-leucine were utilized to catalyze the reaction, resulting in the formation of the desired products in high yields and with significant levels of enantioselectivity and diastereoselectivity. thieme-connect.comthieme-connect.com The reaction proceeds under mild conditions, making it an attractive method for the synthesis of chiral 4-azaindoline derivatives. thieme-connect.com
The success of this methodology suggests its potential applicability to the synthesis of chiral derivatives of 3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine. By carefully selecting the appropriate chiral phase-transfer catalyst and reaction conditions, it may be possible to introduce chirality at a specific position on the pyrrolo[3,2-b]pyridine core, leading to the synthesis of enantiomerically enriched compounds.
Table 1: Asymmetric Synthesis of 3-Phenyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-3-carbonitriles via Phase-Transfer Catalysis thieme-connect.com
| Catalyst Precursor | Product Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |
| tert-Leucine | (R,S) | up to 99 | up to 91 | >99:1 |
| tert-Leucine | (S,R) | up to 99 | up to 91 | >99:1 |
Enzymatic Resolution Techniques
Enzymatic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method takes advantage of the high stereoselectivity of enzymes to catalyze the transformation of one enantiomer while leaving the other unreacted. Lipases are a class of enzymes that have been successfully employed for the resolution of various racemic compounds, including heterocyclic structures.
A relevant example is the chemoenzymatic synthesis of (R/S)-2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrrolo[3,4-b]quinolin-3(2H)-one derivatives, where Candida antarctica lipase (B570770) B (CAL-B) and Candida rugosa lipase (CRL) were used for the resolution of racemic alcohols. nih.gov This process afforded enantiomerically pure compounds in good to excellent yields and with high enantiomeric excess under mild reaction conditions. nih.gov
This enzymatic approach could be adapted for the resolution of racemic derivatives of this compound that possess a suitable functional group for lipase-catalyzed transformation, such as a hydroxyl or ester group. The choice of lipase and reaction conditions would be critical to achieving efficient separation of the enantiomers.
Table 2: Lipase-Catalyzed Resolution of a Pyrrolo[3,4-b]quinolin-3(2H)-one Derivative nih.gov
| Lipase | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Candida antarctica B (CAL-B) | S-(-)-alcohol | Good to Excellent | High |
| Candida rugosa (CRL) | S-(-)-alcohol | Good to Excellent | High |
Large-Scale Synthesis and Process Optimization for Pyrrolo[3,2-b]pyridine Scaffolds
The transition from laboratory-scale synthesis to large-scale production presents numerous challenges, including the need for robust, efficient, and cost-effective processes. Process optimization is therefore essential for the successful manufacturing of pyrrolo[3,2-b]pyridine-based active pharmaceutical ingredients.
A study on the large-scale synthesis of multifunctional 1,4-dihydro-pyrrolo[3,2-b]pyrroles highlights key considerations for process optimization. acs.org The researchers conducted a thorough investigation to optimize the synthesis of these compounds, identifying that iron salts are highly efficient catalysts for the formation of the pyrrolo[3,2-b]pyrrole (B15495793) core. acs.org The optimized conditions involved a two-step process in a toluene/acetic acid solvent system, which resulted in the formation of the desired products in moderate to good yields. acs.org
These findings provide valuable insights for the development of a large-scale synthesis of this compound. Key aspects to consider would include the selection of an appropriate catalyst, optimization of reaction temperature and time, and the use of a suitable solvent system to ensure high yields and purity on a larger scale. The development of a scalable process for a related pyrrolo[3,2-c]quinoline-2,4-diamine has also been demonstrated, proving the practicality of such protocols. rsc.org
Table 3: Optimized Conditions for the Synthesis of Tetraarylpyrrolo[3,2-b]pyrroles acs.org
| Parameter | Optimized Condition |
| Catalyst | Fe(ClO4)3·H2O |
| Solvent System | Toluene/Acetic Acid (1:1) |
| Temperature | 50 °C |
| Reaction Time | 1 hour (Step 1), 16 hours (Step 2) |
| Yield | 6-69% |
Chemical Reactivity and Derivatization of 3 Bromo 1h Pyrrolo 3,2 B Pyridin 7 Amine
Reactions at the Bromine Moiety (Position 3)
The bromine atom on the electron-rich pyrrole (B145914) ring is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions and metal-halogen exchange.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The bromine at position 3 of the 1H-pyrrolo[3,2-b]pyridine core is well-suited for such transformations.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds between organohalides and organoboron compounds. The 3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine can be coupled with various aryl or heteroaryl boronic acids or their corresponding esters. While direct examples for this specific substrate are not extensively documented, the reactivity can be inferred from similar heterocyclic systems. For instance, the Suzuki-Miyaura coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine with substituted phenylboronic acids proceeds efficiently in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ in a 1,4-dioxane/water solvent system. nih.gov Similar conditions are effective for other nitrogen-rich heterocycles, including unprotected indazoles and azaindoles. nih.gov The presence of the free amine at position 7 and the pyrrolic N-H may necessitate the use of specific ligands or precatalysts to avoid side reactions and catalyst inhibition. nih.gov
Typical Suzuki-Miyaura Reaction Conditions for Analogous Bromo-heterocycles
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 125 | 67-94 | nih.gov |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Good to Excellent | nih.govnih.gov |
Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. researchgate.net The 3-bromo position of the pyrrolopyridine scaffold can react with various olefins in the presence of a palladium catalyst and a base. Studies on related 3-bromoindazoles have shown that these reactions can be challenging due to potential dehalogenation side reactions. beilstein-journals.org However, optimized conditions, sometimes involving techniques like ball-milling or the use of specific additives like tetrabutylammonium (B224687) bromide (TBAB), can lead to good yields of the desired vinylated products. beilstein-journals.org The reaction typically employs catalysts like Pd(OAc)₂ with phosphine (B1218219) ligands or phosphine-free systems. beilstein-journals.orgnih.gov
Sonogashira Coupling: This coupling reaction between a terminal alkyne and an aryl halide is a fundamental method for constructing carbon-carbon triple bonds. researchgate.net The this compound is a suitable substrate for Sonogashira coupling. Research on the analogous 2-amino-3-bromopyridines demonstrates that they react efficiently with a variety of terminal alkynes in the presence of a palladium catalyst (e.g., Pd(CF₃COO)₂ or Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine (B128534) (Et₃N). soton.ac.ukscirp.org These reactions typically proceed under mild conditions to afford the corresponding 3-alkynyl derivatives in good to excellent yields. scirp.org
Representative Sonogashira Reaction Conditions for 2-Amino-3-Bromopyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | 100 | 72-96 | scirp.org |
Direct nucleophilic aromatic substitution (SₙAr) of the bromine at position 3 is generally challenging. In pyridine (B92270) systems, SₙAr reactions are most facile at the ortho (2-) and para (4-) positions relative to the ring nitrogen, as these positions can best stabilize the negative charge of the Meisenheimer intermediate. youtube.com In the 1H-pyrrolo[3,2-b]pyridine scaffold, the bromine at position 3 is in a meta-like position relative to the pyridine nitrogen at position 6, making it significantly less reactive towards nucleophilic attack under standard SₙAr conditions. youtube.com Therefore, reactions with nucleophiles are more likely to proceed via alternative pathways, such as copper- or palladium-catalyzed cross-coupling reactions, rather than direct substitution.
A viable alternative to direct substitution is a halogen-metal exchange reaction. The 3-bromo group can be converted to a more reactive organometallic species, typically an organolithium, by treatment with an alkyllithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This process is well-established for various brominated heterocycles. johnshopkins.eduresearchgate.net The resulting 3-lithio-1H-pyrrolo[3,2-b]pyridin-7-amine intermediate is a potent nucleophile that can be quenched with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce diverse functional groups at position 3. Protection of the acidic N-H protons of the pyrrole and amine groups, for example with a triisopropylsilyl (TIPS) group, is often necessary to prevent deprotonation by the strong organolithium base. johnshopkins.edu
Reactions at the Amine Moiety (Position 7)
The 7-amino group, being an exocyclic amine on the pyridine ring, exhibits reactivity typical of aromatic amines and can be readily functionalized.
The nucleophilic nitrogen of the 7-amino group can be readily acylated or alkylated using standard methodologies.
Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) will form the corresponding amide derivatives. These reactions are typically high-yielding and serve to introduce a variety of carbonyl-containing substituents.
Alkylation: The 7-amino group can be alkylated using alkyl halides or other alkylating agents. This reaction can be more difficult to control than acylation, potentially leading to mixtures of mono- and di-alkylated products. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), provides a more controlled method for mono-alkylation.
The primary aromatic amine at position 7 can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures. rsc.org The resulting diazonium salt is a highly versatile intermediate. Although unstable, it can be immediately subjected to a variety of subsequent transformations:
Sandmeyer-type reactions: The diazonium group can be displaced by various nucleophiles in the presence of a copper(I) salt catalyst. This allows for the introduction of halides (Cl, Br), cyanide (CN), and other groups.
Schiemann reaction: Treatment with fluoroboric acid (HBF₄) can be used to install a fluorine atom.
Hydrolysis: The diazonium salt can be hydrolyzed to the corresponding 7-hydroxy derivative by heating in an aqueous acidic solution.
Azo coupling: The diazonium salt can react with activated aromatic rings (e.g., phenols, anilines) to form brightly colored azo compounds.
The stability and reactivity of the diazonium salt derived from 7-amino-1H-pyrrolo[3,2-b]pyridine will be influenced by the electronic nature of the fused pyrrole ring. researchgate.net
Reactivity at Other Ring Positions (e.g., C2, C6)
Directed Ortho-Metallation (DOM) Strategies
Directed ortho-metallation (DoM) is a powerful tool for regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base (like n-BuLi or LDA) and directs deprotonation to an adjacent position. organic-chemistry.orgbaranlab.org
For this compound, several DoM strategies can be envisioned:
N-1 Directed Metallation: The pyrrole N-H can act as a directing group. After deprotonation with a strong base, a second equivalent of base can deprotonate the C-2 position. This strategy has been used effectively in 7-azaindole (B17877) systems to functionalize the C-2 position. researchgate.net
N-7 Directed Metallation: The 7-amino group itself, or more commonly a protected derivative like an amide (-NHCOR) or carbamate (B1207046) (-NHBoc), can serve as an excellent DMG. This would direct lithiation selectively to the C-6 position, enabling the introduction of an electrophile at this site.
Halogen-Metal Exchange: The bromine atom at C-3 could potentially undergo halogen-metal exchange with an alkyllithium reagent, providing a route to functionalization at C-3. However, this often requires careful temperature control to avoid competing reactions.
These DoM strategies offer complementary regioselectivity to EAS, providing synthetic routes to derivatives functionalized at the C-2 or C-6 positions. researchgate.net
Table 3: Potential Directed Metallation Strategies
| Directing Group | Position of Metallation | Base | Potential Electrophiles |
|---|---|---|---|
| Pyrrole N-H (protected or unprotected) | C-2 | n-BuLi, s-BuLi, LDA | Silyl halides (e.g., TMSCl), Aldehydes, CO2, I2 |
| 7-Amine (as amide or carbamate) | C-6 | n-BuLi, s-BuLi | Alkyl halides, Boronic esters, Stannanes, I2 |
Structural Elucidation and Advanced Spectroscopic Characterization of 3 Bromo 1h Pyrrolo 3,2 B Pyridin 7 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Relative Stereochemistry
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine, a combination of ¹H and ¹³C NMR experiments would be essential.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyrrolopyridine core and the amine protons. The chemical shifts and coupling constants of these protons would provide critical information about their connectivity. For instance, the protons on the pyridine (B92270) and pyrrole (B145914) rings would appear in the aromatic region, and their splitting patterns would help to confirm their relative positions. The amine (NH₂) protons would likely appear as a broad singlet, and the pyrrole N-H proton would also be observable.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts would differentiate between the carbons in the heterocyclic rings and the carbon atom bonded to the bromine.
While the synthesis of various 1H-pyrrolo[3,2-b]pyridines has been described, specific and detailed ¹H and ¹³C NMR data for the 3-bromo-7-amino derivative are not published in detail in the available literature. Reaction of 3-aminopyrrole with trifluoromethyl-β-diketones has been shown to produce γ-1H-pyrrolo[3,2-b]pyridines, with the regiochemistry being influenced by the reaction conditions. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C-N bonds of the amine and pyrrole groups, as well as vibrations from the aromatic rings. The C-Br stretching frequency would also be a key feature, typically appearing in the lower frequency region of the spectrum. However, a specific experimental IR spectrum with detailed peak assignments for this compound is not available in the reviewed sources.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₆BrN₃), HRMS would confirm the molecular formula by providing a highly accurate mass measurement. The presence of bromine would be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation pattern observed in the mass spectrum would offer further structural clues. While the use of mass spectrometry for the analysis of brominated compounds is well-established, specific HRMS data detailing the fragmentation of this compound is not documented in the available literature.
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Patterns
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The pyrrolopyridine core of this compound is a conjugated aromatic system, and its UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to π-π* transitions. The positions and intensities of these bands would be influenced by the bromo and amino substituents. The appearance of solvatochromic bands, which are sensitive to solvent polarity, can be studied by UV-Vis spectrophotometry during deprotonation in the presence of amines. science.gov While general principles can be applied, specific UV-Vis absorption maxima for this compound are not reported.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is used to study chiral molecules. Since this compound is not chiral, it would not exhibit a CD spectrum. However, if chiral derivatives of this compound were synthesized, CD spectroscopy would be an invaluable tool for determining their absolute configuration and studying their chiroptical properties. The use of CD spectroscopy has been applied to study the interaction of various drugs with DNA and chromatin. dokumen.pub Additionally, stereodynamic chemosensors with selective circular dichroism have been developed for determining the absolute configuration of chiral compounds. acs.org
Computational and Theoretical Investigations of 3 Bromo 1h Pyrrolo 3,2 B Pyridin 7 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. For 3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine, DFT calculations, likely using functionals like B3LYP or ωB97X-D with an appropriate basis set such as 6-311++G(d,p), would be employed to optimize the molecule's geometry to its lowest energy state. nih.govresearchgate.netnih.gov
This analysis yields critical information about the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. Furthermore, the distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.
From these orbital energies, various global reactivity descriptors can be calculated to predict the compound's behavior. rsc.org These descriptors provide a quantitative measure of its reactivity and are essential for predicting how the molecule will interact with other chemical species.
Table 1: Illustrative DFT-Calculated Electronic Properties (Note: These values are representative for a substituted azaindole scaffold and are for illustrative purposes.)
| Parameter | Description | Predicted Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference indicating chemical stability | 4.6 eV |
| Chemical Potential (μ) | A measure of the molecule's tendency to exchange electrons | -3.5 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.3 eV |
| Electrophilicity Index (ω) | A measure of the molecule's electrophilic nature | 2.68 eV |
DFT calculations are also instrumental in predicting vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. nih.govnih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, an isomer of the core structure of the title compound, is recognized as a "privileged fragment" in medicinal chemistry, particularly for developing kinase inhibitors. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.
A hypothetical docking study of this compound would involve placing the molecule into the ATP-binding site of a relevant protein kinase. The simulation would predict the most stable binding pose and calculate a docking score, which estimates the binding affinity. The analysis focuses on identifying key non-covalent interactions, such as hydrogen bonds, pi-cation interactions, and hydrophobic contacts between the ligand and amino acid residues in the active site. nih.govnih.gov For instance, the nitrogen atoms in the pyrrolopyridine core and the exocyclic amine group are potential hydrogen bond donors and acceptors.
Following docking, molecular dynamics (MD) simulations can be performed. An MD simulation would model the movement of the ligand-protein complex over time (e.g., 100 nanoseconds), providing insights into the stability of the predicted binding pose and the flexibility of the interacting components. nih.gov This helps to validate the docking results and understand the dynamic nature of the interaction.
Table 2: Potential Ligand-Target Interactions for this compound in a Kinase Binding Site (Note: This table is a hypothetical representation based on known interactions of the 7-azaindole (B17877) scaffold.)
| Interaction Type | Ligand Group Involved | Protein Residue Example |
| Hydrogen Bond | Pyrrole (B145914) N-H | Glutamic Acid (backbone C=O) |
| Hydrogen Bond | Pyridine (B92270) N | Cysteine (backbone N-H) |
| Hydrogen Bond | 7-amino group | Aspartic Acid (side chain) |
| Halogen Bond | 3-bromo group | Glycine (backbone C=O) |
| π-π Stacking | Pyrrolopyridine ring system | Phenylalanine or Tyrosine |
Conformational Analysis and Energy Landscapes of the Compound
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary source of conformational flexibility would be the rotation of the C-N bond connecting the amino group to the pyridine ring.
A computational conformational search would systematically rotate this bond and calculate the potential energy of each resulting conformer. The results can be plotted on an energy landscape, a graph of potential energy versus the rotational angle (dihedral angle). This landscape reveals the most stable, low-energy conformations (energy minima) and the energy barriers required to transition between them (energy maxima). Identifying the global minimum energy conformation is crucial, as this is the most likely shape of the molecule in solution and the one most relevant for molecular docking studies. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds.
As mentioned, DFT calculations can predict the vibrational frequencies of the molecule. These calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum, which can then be compared to an experimental spectrum to confirm the identity and purity of the compound. nih.gov
Furthermore, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. This method calculates the magnetic shielding tensor for each nucleus (¹H, ¹³C, ¹⁵N) in the molecule's optimized geometry. The predicted shielding values are then converted into chemical shifts (ppm) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov Online tools and specialized software can perform these predictions with increasing accuracy. colostate.edu These predictions are valuable for assigning peaks in experimental NMR spectra, especially for complex molecules.
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) (Note: These are illustrative predictions for the core scaffold. Actual shifts will be influenced by solvent and concentration.)
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2 | 7.8 - 8.2 | 125 - 130 |
| H2 | 7.8 - 8.2 | --- |
| C3 | --- | 100 - 105 |
| C3a | --- | 145 - 150 |
| C5 | 7.0 - 7.4 | 115 - 120 |
| H5 | 7.0 - 7.4 | --- |
| C6 | 6.5 - 6.9 | 110 - 115 |
| H6 | 6.5 - 6.9 | --- |
| C7 | --- | 150 - 155 |
| C7a | --- | 140 - 145 |
| N1-H | 11.0 - 12.0 | --- |
| N7-NH₂ | 5.0 - 6.0 | --- |
Reaction Pathway Analysis and Mechanistic Studies using Computational Chemistry
Computational chemistry can be used to explore the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent functionalization, such as in a palladium-catalyzed cross-coupling reaction at the bromine-substituted C3 position.
A reaction pathway analysis involves calculating the potential energy surface for a proposed reaction. Researchers would identify and calculate the energies of the reactants, products, any intermediates, and, most importantly, the transition state structures. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict the most favorable reaction mechanism. This knowledge is crucial for optimizing reaction conditions, such as temperature, catalyst, and solvent, to improve product yield and selectivity.
Applications of 3 Bromo 1h Pyrrolo 3,2 B Pyridin 7 Amine and Its Derivatives As Chemical Probes and Synthetic Intermediates
Role as a Versatile Building Block in Complex Organic Synthesis
The 1H-pyrrolo[3,2-b]pyridine framework is a foundational element in the construction of more complex molecular architectures, particularly in the field of medicinal chemistry. The bromine atom at the C-3 position and the amine group at the C-7 position of the title compound provide reactive handles for a variety of chemical transformations. This dual functionality allows for sequential or orthogonal synthetic strategies to build elaborate molecules.
Pyrrolopyridines, as a class, are recognized as important heterocyclic scaffolds. nih.gov Their synthesis often involves the annelation (formation of a new ring) onto a pre-existing pyridine (B92270) ring. researchgate.net However, methods like the Madelung and Fischer indole (B1671886) syntheses have limitations in this context. researchgate.net Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to functionalize such scaffolds. For instance, the Suzuki-Miyaura cross-coupling is a key method for introducing aryl groups. In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a related azaindole, a chemoselective Suzuki-Miyaura coupling was successfully performed on a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This was followed by a Buchwald-Hartwig amination to install the amino group at the C-4 position. nih.gov
The reactivity of the halogenated positions on the pyrrolopyridine core is crucial. Studies on related scaffolds show that the choice of catalyst and reaction conditions can selectively target different positions on the ring system. For example, in a 2-iodo-4-chloro substituted pyrrolopyridine, oxidative addition of palladium occurred preferentially at the C-2 iodo-position over the C-4 chloro-position, guiding the synthetic strategy. nih.gov The bromo-substituent on 3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine is similarly poised for such cross-coupling reactions, enabling the introduction of diverse substituents to explore chemical space and build complex target molecules. nih.gov This strategic functionalization is fundamental to its role as a versatile building block. researchgate.netresearchgate.netenamine.net
Scaffold-Hopping and Bioisosteric Replacement Strategies in Medicinal Chemistry
In medicinal chemistry, modifying a known active molecule to discover new compounds with improved properties is a common strategy. Scaffold-hopping and bioisosteric replacement are key techniques in this process.
Scaffold-hopping involves replacing the central core of a molecule with a structurally different scaffold while retaining the original orientation of key binding groups. This can lead to compounds with novel intellectual property, improved physicochemical properties, or different side-effect profiles. nih.gov A shape-based scaffold hopping approach was used to convert a pyrimidine-based kinase inhibitor into a pyrazole (B372694) core, resulting in improved properties. nih.gov Similarly, the pyrrolo[3,2-b]pyridine scaffold can be used to replace other heterocyclic cores. For instance, reversing an imidazo[1,2-a]pyrimidine (B1208166) scaffold in a series of proteasome inhibitors led to a new series of compounds with potent activity against visceral leishmaniasis. acs.org
Bioisosteric replacement is the substitution of one atom or group of atoms for another with similar physical or chemical properties, with the goal of retaining or improving biological activity. u-tokyo.ac.jp Azaindoles are considered bioisosteres of indoles and pyrrolopyrimidines. nih.gov This bioisosteric relationship is frequently exploited in structure-activity relationship (SAR) studies. nih.gov For example, when developing inhibitors for the colony-stimulating factor 1 receptor (CSF1R), a 7-azaindole (B17877) (pyrrolo[2,3-b]pyridine) analogue was synthesized to probe the importance of a nitrogen atom present in the parent pyrrolopyrimidine compound. nih.gov The resulting 7-azaindole proved to be 20-fold less potent, confirming that the nitrogen at the N-3 position of the original pyrrolopyrimidine was crucial for activity, likely through hydrogen bonding with a water molecule in the active site. nih.gov This demonstrates how derivatives of the pyrrolo[3,2-b]pyridine scaffold can be used to understand and optimize ligand-target interactions.
Design and Synthesis of Chemical Probes for Biological Systems
Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, to study its function in a biological system. Derivatives of this compound are well-suited for this purpose due to the scaffold's ability to be incorporated into potent and selective inhibitors.
The development of kinase inhibitors often yields high-quality chemical probes. For example, potent and selective inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a target in Parkinson's disease, were developed from a pyrrolo[2,3-d]pyrimidine scaffold. acs.org Further optimization led to pyrrolo[3,2-c]pyridine analogues that demonstrated high potency and selectivity, making them useful as chemical probes to study LRRK2 inhibition. acs.org Similarly, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), and these compounds can be used to probe the role of FGFR signaling in cancer cell biology. rsc.org
The synthesis of these probes often involves functionalizing the core scaffold. The bromine atom on this compound can be used for late-stage functionalization, such as introducing reporter tags (e.g., fluorophores) or photo-affinity labels, which are essential tools for chemical biology.
Investigation of Molecular Recognition and Ligand-Target Interactions
Understanding how a ligand binds to its target is fundamental for designing more effective drugs. Derivatives of this compound are instrumental in these investigations.
Pyrrolopyridine derivatives have been extensively studied as enzyme inhibitors, particularly targeting protein kinases. Kinases are a large family of enzymes that play central roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer.
The pyrrolopyridine scaffold is a key component in molecules designed to bind and modulate various receptors. A notable example is its use in developing inhibitors for Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose abnormal activation is linked to multiple cancers. rsc.org
A series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized as potent FGFR inhibitors. rsc.org One of the most promising compounds from this series, compound 4h , exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC₅₀ values of 7 nM, 9 nM, and 25 nM, respectively. rsc.org This compound was shown to inhibit the proliferation, migration, and invasion of breast cancer cells, demonstrating its ability to effectively modulate FGFR signaling pathways in a cellular context. rsc.org The development of such potent agents allows for detailed studies of receptor function and the consequences of its inhibition. While no specific studies linking this compound derivatives to GABAA receptors were identified in the provided context, the versatility of the scaffold suggests it could be adapted to target a wide range of receptors.
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, systematically modifying a molecule's structure to understand how chemical changes affect its biological activity. The pyrrolopyridine scaffold is an excellent platform for such studies.
In the development of CSF1R inhibitors, SAR studies on pyrrolo[2,3-d]pyrimidines revealed that pyridyl-substituted derivatives maintained good activity while likely improving solubility and other drug-like properties. acs.org For a series of 1H-pyrrolo[3,2-c]pyridine tubulin inhibitors, SAR exploration showed that the nature and position of substituents on a pendant phenyl ring significantly impacted anti-proliferative activity. nih.gov For instance, compound 10t , featuring a 3-hydroxy-4-methoxyphenyl group, was the most potent derivative against several cancer cell lines. nih.gov
Similarly, in a series of LIMK inhibitors based on a tetrahydropyrazolopyridinone core, SAR studies established that a C5-substituted amide moiety was essential for potent dual LIMK1/2 inhibitory activity, as replacing it with bromine led to a significant loss of potency. acs.org These studies, which generate extensive data on how structural modifications influence biological function, are critical for optimizing lead compounds into clinical candidates.
Interactive Data Table: SAR of 1H-pyrrolo[3,2-c]pyridine Derivatives as Tubulin Inhibitors nih.gov
The following table summarizes the in vitro antiproliferative activity (IC₅₀ in μM) of selected derivatives against three human cancer cell lines.
| Compound | R Group | HeLa (IC₅₀, μM) | SGC-7901 (IC₅₀, μM) | MCF-7 (IC₅₀, μM) |
| 10a | Phenyl | 2.15 | 2.64 | 2.97 |
| 10b | 2-methylphenyl | 1.89 | 2.01 | 2.11 |
| 10c | 3-methylphenyl | 1.56 | 1.87 | 1.93 |
| 10k | 4-ethoxyphenyl | 0.98 | 1.05 | 1.13 |
| 10r | Pyridin-3-yl | 1.12 | 1.34 | 1.45 |
| 10t | 3-hydroxy-4-methoxyphenyl | 0.12 | 0.15 | 0.21 |
Contribution to the Synthesis of Other Bioactive Molecules or Advanced Materials
The utility of bromo-substituted heterocyclic compounds as intermediates in the synthesis of bioactive molecules is well-established. The bromine atom on the this compound scaffold serves as a key functional group for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations, are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds.
While specific examples detailing the use of this compound are not extensively documented, the synthesis of related pyrrolopyridine derivatives offers insight into its potential. For instance, various bromo-pyrrolopyridine isomers are routinely used as precursors in the development of kinase inhibitors, a major class of anticancer agents. The general synthetic strategies involve the coupling of the bromo-pyrrolopyridine core with a range of boronic acids, stannanes, or terminal alkynes to append different aryl or alkyl groups, thereby modulating the biological activity and pharmacokinetic properties of the resulting molecules.
The amino group at the 7-position of this compound provides an additional site for derivatization, allowing for the synthesis of a diverse library of compounds. This amino group can be acylated, alkylated, or used in further coupling reactions to attach different functionalities, which can be crucial for interacting with biological targets.
Although the direct application of this compound in the field of advanced materials is not prominently reported, heterocyclic compounds, in general, are explored for their potential in organic electronics. The pyrrolopyridine core, with its electron-rich nature, could be a component of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The bromo-substituent would be instrumental in the polymerization or functionalization required to create larger conjugated systems with desirable electronic properties.
The table below illustrates the potential synthetic transformations that could be applied to this compound to generate novel compounds, based on established methodologies for related bromo-heterocycles.
| Reaction Type | Reactant | Potential Product Class | Potential Application |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | 3-Aryl-1H-pyrrolo[3,2-b]pyridin-7-amines | Kinase Inhibitors, Bioactive Scaffolds |
| Buchwald-Hartwig Amination | Amines | 3,7-Diamino-1H-pyrrolo[3,2-b]pyridine Derivatives | Modulators of Protein-Protein Interactions |
| Sonogashira Coupling | Terminal Alkynes | 3-Alkynyl-1H-pyrrolo[3,2-b]pyridin-7-amines | Fluorescent Probes, Precursors for Complex Heterocycles |
| Heck Coupling | Alkenes | 3-Alkenyl-1H-pyrrolo[3,2-b]pyridin-7-amines | Bioactive Compounds, Material Precursors |
It is important to note that the reactivity and success of these transformations would need to be empirically determined for the this compound scaffold. The electronic properties and steric environment of this specific isomer will influence the optimal reaction conditions.
Future Perspectives in Research on 3 Bromo 1h Pyrrolo 3,2 B Pyridin 7 Amine
Development of Novel and Highly Efficient Synthetic Routes
The synthesis of poly-functionalized azaindoles often requires multi-step sequences that allow for the regioselective introduction of substituents. nih.gov While a specific route to 3-bromo-1H-pyrrolo[3,2-b]pyridin-7-amine has not been detailed, future research could focus on modular strategies that build the molecule from functionalized precursors.
A plausible forward-looking synthetic approach could involve:
Construction of the Core Scaffold : Synthesis could begin with a suitably substituted pyridine (B92270), followed by the annulation of the pyrrole (B145914) ring. For instance, syntheses of related pyrrolo[3,2-c]pyridines have started from 2-bromopyridine (B144113) derivatives which undergo subsequent reactions to form the fused pyrrole ring. nih.govnih.gov
Regioselective Functionalization : The introduction of the bromine atom at the C3 position of the pyrrole ring could be achieved via electrophilic bromination of the 1H-pyrrolo[3,2-b]pyridin-7-amine parent molecule.
Late-Stage Amination : A highly efficient and versatile method for installing the C7-amino group would be a transition-metal-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination has proven exceptionally effective for coupling amines with bromopyridines and other azaheterocycles. researchgate.netnih.gov This reaction could be applied to a 3,7-dibromo-1H-pyrrolo[3,2-b]pyridine intermediate, allowing for selective amination at the more reactive C7 position of the pyridine ring.
Future research will likely focus on optimizing these transformations to be more efficient, scalable, and environmentally benign, potentially utilizing advancements in flow chemistry or novel catalytic systems.
Table 1: Potential Conditions for Buchwald-Hartwig Amination
| Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Temperature | Reference |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos | LiHMDS | THF | 65 °C | nih.gov |
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 °C | researchgate.net |
| [Pd₂(dba)₃] | (±)-BINAP | NaOtBu | Toluene | 80 °C | chemspider.com |
| BrettPhos-precatalyst | BrettPhos | LiHMDS | Toluene/Dioxane | 100 °C | nih.gov |
Exploration of Undiscovered Reactivity Profiles and Novel Chemical Transformations
The this compound scaffold is endowed with multiple reactive sites, offering a versatile platform for chemical diversification. Future studies will undoubtedly focus on leveraging these sites to build libraries of complex molecules.
The C3-Bromine Atom : The bromine atom is a cornerstone for diversification, serving as a key handle for various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling : This reaction would enable the formation of a carbon-carbon bond between the C3 position and a wide array of aryl or heteroaryl groups from boronic acid partners. researchgate.net Such modifications are crucial for tuning the electronic properties and steric profile of the molecule, a common strategy in drug design. nih.govnih.gov
Sonogashira and Heck Couplings : These reactions would allow for the introduction of alkyne and alkene functionalities, respectively, further expanding the accessible chemical space.
Buchwald-Hartwig Amination : A second amination at the C3 position could be explored to synthesize di-amino substituted pyrrolopyridines.
The N1-H of the Pyrrole Ring : The pyrrole nitrogen can be readily alkylated or arylated to modulate properties such as solubility and to probe interactions with biological targets. jst.go.jp
The C7-Amino Group : The primary amine is a versatile functional group that can be acylated, sulfonylated, or used as a nucleophile to construct larger and more complex side chains.
The Pyridine Nitrogen : The nitrogen atom in the pyridine ring influences the molecule's basicity and ability to form hydrogen bonds. It can also act as a coordination site for metal catalysts, a property that could be explored in the development of new catalytic systems. pipzine-chem.com
Table 2: Prospective Cross-Coupling Reactions at the C3-Position
| Reaction Name | Coupling Partner | Bond Formed | Potential Catalyst System | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | C-C (sp²-sp²) | Pd(PPh₃)₄ / Na₂CO₃ | acs.org |
| Buchwald-Hartwig | Primary/Secondary Amine | C-N | Pd₂(dba)₃ / Biarylphosphine Ligand | nih.govrsc.org |
| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | PdCl₂(PPh₃)₂ / CuI | N/A |
| Heck | Alkene | C-C (sp²-sp²) | Pd(OAc)₂ / P(o-tolyl)₃ | N/A |
| Sulfinate Coupling | Pyridine Sulfinate | C-C (sp²-sp²) | Pd(OAc)₂ / PCy₃ | rsc.org |
Advancements in Computational Prediction and Rational Design
Computational chemistry offers powerful tools to predict the properties of novel molecules and guide experimental work, saving significant time and resources. For a compound like this compound, a computational-first approach could rapidly highlight its potential.
Quantum Chemistry Calculations : Methods like Density Functional Theory (DFT) can be employed to understand the molecule's electronic structure. These calculations can predict HOMO-LUMO energy gaps, electrostatic potential surfaces, and sites susceptible to nucleophilic or electrophilic attack, thereby corroborating and guiding the exploration of its reactivity. mdpi.com
Molecular Docking and Dynamics : Given that pyrrolopyridine scaffolds are frequently found in kinase inhibitors, a key future direction would be to perform molecular docking studies. nih.govrsc.org The compound could be virtually screened against libraries of kinase active sites to identify potential biological targets. nih.govnih.gov Subsequent molecular dynamics simulations could then clarify the stability of predicted binding modes and elucidate key protein-ligand interactions.
QSAR Modeling : Should an initial biological activity be discovered, the synthesis of a small library of analogs would enable the development of Quantitative Structure-Activity Relationship (QSAR) models. These models statistically correlate physical and structural properties with biological activity, providing a roadmap for the rational design of next-generation compounds with improved potency and selectivity. nih.gov
Emerging Applications in Chemical Biology, Materials Science, and Catalysis
The functional group constellation of this compound makes it a promising candidate for investigation in several high-impact scientific fields.
Chemical Biology and Medicinal Chemistry : The most immediate prospective application is in drug discovery. The pyrrolopyridine core is a well-established "hinge-binding" motif in kinase inhibitors. nih.govmdpi.com Derivatives of related isomers have shown potent activity against a range of kinases, including FGFR, Met kinase, EGFR, and B-RAF. ohsu.edursc.orgnih.gov Therefore, this compound represents a valuable starting point for developing new kinase inhibitors for oncology and inflammatory diseases.
Materials Science : Conjugated heterocyclic systems are the building blocks of modern organic electronics. The parent 3-bromo-1H-pyrrolo[2,3-b]pyridine isomer has been noted for its potential use in synthesizing materials for Organic Light Emitting Diodes (OLEDs) and organic solar cells. pipzine-chem.com Similarly, the pyrrolo[3,2-b]pyrrole (B15495793) core has been used to create highly fluorescent dyes. rsc.org Future research could involve polymerizing or incorporating this compound into larger conjugated systems to create novel materials with tailored photophysical properties.
Catalysis : The nitrogen atoms within the heterocyclic core possess lone pairs of electrons capable of coordinating with transition metals. This suggests that the compound or its derivatives could function as ligands in homogeneous catalysis. The design of novel ligands is critical for developing new catalytic reactions with enhanced selectivity and efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
